5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole
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Overview
Description
5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound has a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol .
Preparation Methods
The synthesis of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole typically involves the reaction of 5-hydroxyindole with 2-(1H-pyrrol-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole involves its interaction with specific molecular targets. One of the known targets is leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound can potentially reduce inflammation . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole can be compared with other indole derivatives such as:
5-hydroxyindole: A precursor in the synthesis of this compound.
2-(1H-pyrrol-1-yl)ethyl bromide: Another precursor used in the synthesis.
Indole-3-carbinol: A compound with similar indole structure but different biological activities.
Tryptophan: An amino acid containing an indole moiety, essential for protein synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-(2-pyrrol-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C14H14N2O/c1-2-8-16(7-1)9-10-17-13-3-4-14-12(11-13)5-6-15-14/h1-8,11,15H,9-10H2 |
InChI Key |
NSZDJRLPCLOQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCOC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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